3,5-Bis(tert-butylthio)benzyl Acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds with tert-butyl groups and benzyl acetate functionalities can be inferred from the papers. For instance, the synthesis of aromatic bishalides with tert-butyl groups is described, which could be related to the synthesis of 3,5-Bis(tert-butylthio)benzyl acetate . Additionally, the use of tert-butyl acetothioacetate in synthesis is mentioned, which suggests that tert-butyl groups are often introduced into molecules through thioacetate intermediates . The synthesis of tert-butyl aryl sulfides is also relevant, as these compounds are precursors to materials with tert-butylthio groups .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl and benzyl groups can be complex due to the steric hindrance introduced by the bulky tert-butyl groups. The papers discuss the structural analysis of related compounds, such as the planar structure of poly(arylene ether ketone)s with pendant tertiary butyl groups and the X-ray structure of a tert-butyl/cyano substituted benzene . These studies suggest that the presence of tert-butyl groups can significantly influence the overall molecular conformation.
Chemical Reactions Analysis
Chemical reactions involving tert-butyl groups and benzyl acetate derivatives are covered in the papers. For example, bismuth-catalyzed benzylic oxidations with tert-butyl hydroperoxide are discussed, which could be relevant to the oxidation reactions of benzyl acetate derivatives . The photochemical heterolysis of benzyl alcohols and esters is also mentioned, indicating that benzyl cations can be generated under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl and benzyl groups are influenced by the bulky nature of the tert-butyl group and the reactivity of the benzyl moiety. The thermal and mechanical properties of polymers with tert-butyl groups are explored, which could provide insights into the stability and durability of 3,5-Bis(tert-butylthio)benzyl acetate . The odorless access to tert-butyl aryl sulfides and their use in the synthesis of other materials is also relevant, as it suggests that the stench typically associated with mercaptans can be avoided .
Safety And Hazards
properties
IUPAC Name |
[3,5-bis(tert-butylsulfanyl)phenyl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S2/c1-12(18)19-11-13-8-14(20-16(2,3)4)10-15(9-13)21-17(5,6)7/h8-10H,11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUSZAMYDZDIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180380 | |
Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(tert-butylthio)benzyl Acetate | |
CAS RN |
1820649-93-1 | |
Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820649-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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